Methallylcyclopentane

Description

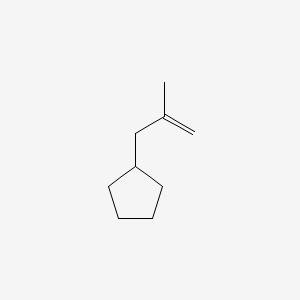

Methallylcyclopentane (CAS: 219726-61-1) is a cyclopentane derivative featuring a methallyl substituent (CH₂=C(CH₃)-) attached to the cyclopentane ring. This compound is listed as a commercial product with 99% purity, though its exact applications remain unspecified in the evidence. Cyclopentane derivatives, including this compound, are often utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their versatile reactivity .

Properties

IUPAC Name |

2-methylprop-2-enylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8(2)7-9-5-3-4-6-9/h9H,1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPUQHOHNKLMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338413 | |

| Record name | Methallylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219726-61-1 | |

| Record name | Methallylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methallylcyclopentane can be synthesized through various methods. One common approach involves the alkylation of cyclopentane with methallyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. One such method involves the use of a palladium catalyst to facilitate the coupling of cyclopentane with methallyl chloride. This method is preferred due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: Methallylcyclopentane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

Reduction: Reduction reactions typically yield cyclopentane derivatives.

Substitution: Halogenation and other substitution reactions can occur at the methallyl group or the cyclopentane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products:

Oxidation: Methallylcyclopentanol, methallylcyclopentanone, and methallylcyclopentanoic acid.

Reduction: Cyclopentane derivatives.

Substitution: Halogenated this compound compounds

Scientific Research Applications

Methallylcyclopentane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins

Mechanism of Action

The mechanism of action of methallylcyclopentane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Structural and Molecular Comparison

The structural diversity of cyclopentane derivatives arises from substituents such as alkenes, esters, aryl groups, and heteroatoms. Below is a comparative analysis of Methallylcyclopentane and related compounds:

Table 1: Structural and Molecular Profiles

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₈H₁₄* | 110.2* | Methallyl (alkene) |

| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | Amino, ester |

| 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone | C₁₄H₁₇ClO† | 236.74† | Ketone, chlorophenyl, methyl |

| 2-ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone | C₈H₁₂O₃ | 156.18 | Enone, hydroxy, methoxy, ethyl |

*Inferred from methallyl group and cyclopentane stoichiometry .

†Calculated based on the synthesis described in .

Key Observations :

- This compound is structurally simpler compared to derivatives like 2-ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone, which contains multiple oxygen-based functional groups .

Physicochemical and Reactivity Profiles

Cyclopentane derivatives exhibit varied physical and chemical properties depending on substituents:

Table 2: Inferred Physicochemical Properties

| Compound Name | Boiling Point (°C)* | Solubility* | Reactivity Highlights |

|---|---|---|---|

| This compound | ~130–140 | Insoluble in water | Alkene-based addition reactions |

| Methyl 3-aminocyclopentanecarboxylate | >200 | Polar solvents | Ester hydrolysis, amide formation |

| 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone | ~300 | Organic solvents | Ketone reduction, aryl substitution |

| 2-ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone | ~250 | Ethanol, acetone | Enone conjugate addition |

*Estimated based on functional groups and analogous compounds.

Key Observations :

- This compound’s alkene group confers reactivity toward electrophilic additions (e.g., hydrogenation, halogenation), whereas Methyl 3-aminocyclopentanecarboxylate’s ester and amino groups enable nucleophilic substitutions .

- The chlorophenyl-substituted cyclopentanone () is likely less volatile due to its higher molecular weight and aromaticity.

Key Observations :

- This compound’s role is less defined in the evidence but may align with hydrocarbon-based intermediates in materials science.

- Derivatives with heteroatoms (e.g., nitrogen, oxygen) dominate pharmaceutical and agrochemical applications due to their bioactivity .

Key Observations :

- This compound’s hydrocarbon nature suggests flammability as a primary hazard, whereas nitrogen- or oxygen-containing derivatives require stricter handling due to reactivity and toxicity .

Biological Activity

Methallylcyclopentane is a cyclic compound characterized by its unique structure, which includes a cyclopentane ring with a methallyl substituent. This compound has garnered attention in various fields, particularly in organic chemistry and medicinal research, due to its potential biological activities.

Chemical Structure and Properties

This compound can be described by its molecular formula . The compound features a cyclopentane ring (a five-membered carbon ring) with a methallyl group (an allyl group with an additional methyl substituent) attached. This structure contributes to the compound's reactivity and interaction with biological systems.

Antitumor Activity

Recent studies have explored the potential of this compound derivatives in cancer therapy. A notable investigation involved the synthesis of spirocyclic chroman derivatives, which were found to exhibit significant antiproliferative activity against cancer cell lines, including enzalutamide-resistant prostate cancer cells. The lead compound in this study demonstrated an IC50 value of 96 nM, indicating potent antitumor properties .

The biological activity of this compound and its derivatives is thought to be linked to their ability to inhibit specific enzymes involved in cell growth and proliferation. For instance, compounds targeting the p300/CBP co-activator have shown promise in modulating pathways critical for tumorigenesis. The interaction of these compounds with the p300 histone acetyltransferase domain suggests a mechanism that could disrupt cancer cell metabolism and growth .

Pharmacokinetics

Pharmacokinetic evaluations of this compound derivatives have revealed favorable profiles, including good oral bioavailability and manageable clearance rates. For example, one derivative exhibited a half-life of 23.9 hours when administered orally at a dose of 10 mg/kg, suggesting that these compounds could maintain therapeutic levels in vivo for extended periods .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | IC50 (µM) | % Inhibition | Half-life (h) | Cmax (ng/mL) | AUC (0–24 h) (h·ng/mL) |

|---|---|---|---|---|---|

| B16 | 0.096 | 80.6 | 23.9 | 488.3 | 951.9 |

| B8 | 0.150 | 87.8 | 1.2 | 428.0 | 694.6 |

Values are means from independent experiments.

Case Study: Synthesis and Evaluation of Derivatives

In a recent study, researchers synthesized various derivatives of this compound to evaluate their biological activity against prostate cancer cells. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer proliferation pathways. The most promising derivatives showed enhanced potency compared to the parent compound, indicating that structural modifications can significantly impact biological activity .

Comparative Study on Alkaloids

While this compound is not an alkaloid, comparative studies on related compounds have provided insights into extraction and purification techniques that could be adapted for this compound derivatives. Research on alkaloids demonstrated that alternative solvents could enhance extraction efficiency without compromising biological activity, suggesting that similar methodologies might be useful for isolating active compounds from this compound derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.